Comparative Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count vs. 2-(2,4-Dichlorophenoxy)propanohydrazide
The target compound exhibits a lower computed lipophilicity (XLogP3 = 1.9) and a higher hydrogen bond acceptor (HBA) count (4) compared to the closely related 2-(2,4-dichlorophenoxy)propanohydrazide (XLogP3 = 2.4, HBA = 3) [1][2]. This suggests that the 2-chloro-4-fluoro substitution pattern yields a molecule with a distinct physicochemical profile, potentially resulting in superior aqueous solubility and different interactions with biological targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-(2,4-Dichlorophenoxy)propanohydrazide: 2.4 |
| Quantified Difference | Target is 0.5 log units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This difference in lipophilicity can significantly impact pharmacokinetic properties, such as membrane permeability and metabolic stability, making the target compound a more suitable candidate for projects requiring improved solubility profiles.
- [1] PubChem Compound Summary for CID 3732741, 2-(2-Chloro-4-fluorophenoxy)propanohydrazide. U.S. National Library of Medicine. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 2734792, 2-(2,4-Dichlorophenoxy)propanehydrazide. U.S. National Library of Medicine. Retrieved April 2026. View Source
